molecular formula C18H16N2O2S3 B15097423 4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide

4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide

Cat. No.: B15097423
M. Wt: 388.5 g/mol
InChI Key: AWAMZZVDPOTHNZ-QINSGFPZSA-N
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Description

4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide is a complex organic compound that features a thiazolidinone core with a thiophene ring and a phenylbutanamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide typically involves the condensation of thiophene-2-carbaldehyde with rhodanine derivatives. The reaction proceeds through a nucleophilic attack, followed by cyclization and aromatization to form the thiazolidinone ring. Common reagents used in this synthesis include sulfur, α-methylene carbonyl compounds, and α-cyano esters .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use. This would include the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives. These products can have different biological activities and applications depending on the specific modifications made to the parent compound.

Scientific Research Applications

4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, such as kinases and proteases, which play crucial roles in cellular processes. This inhibition can lead to the disruption of cellular functions, resulting in antimicrobial or antitumor effects .

Comparison with Similar Compounds

Similar Compounds

    Rhodanine derivatives: These compounds share the thiazolidinone core and exhibit similar biological activities.

    Thiophene derivatives: Compounds with a thiophene ring are known for their diverse biological activities and applications.

Uniqueness

4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16N2O2S3

Molecular Weight

388.5 g/mol

IUPAC Name

4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylbutanamide

InChI

InChI=1S/C18H16N2O2S3/c21-16(19-13-6-2-1-3-7-13)9-4-10-20-17(22)15(25-18(20)23)12-14-8-5-11-24-14/h1-3,5-8,11-12H,4,9-10H2,(H,19,21)/b15-12-

InChI Key

AWAMZZVDPOTHNZ-QINSGFPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=CS3)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S

Origin of Product

United States

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